molecular formula C12H22N2O B7590447 (4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone

(4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone

Katalognummer B7590447
Molekulargewicht: 210.32 g/mol
InChI-Schlüssel: NAYVLANIOGJFJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone, commonly known as 4-APi-ECBM, is a novel compound of interest in the field of neuroscience research. It is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory.

Wirkmechanismus

The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and plays a crucial role in cognitive function, learning, and memory. 4-APi-ECBM selectively binds to the allosteric site of the α7 nAChR, which enhances the receptor's sensitivity to acetylcholine, the endogenous ligand. This positive allosteric modulation leads to increased ion flow through the receptor, resulting in enhanced neurotransmitter release, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects:
4-APi-ECBM has been shown to have a wide range of biochemical and physiological effects in animal models. It has been demonstrated to enhance cognitive function, improve memory, and reduce cognitive impairment. Moreover, it has been shown to have neuroprotective effects, reduce inflammation, and promote synaptic plasticity. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-APi-ECBM.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-APi-ECBM is its selectivity and potency in modulating the α7 nAChR, which makes it a valuable tool for studying the receptor's function and potential therapeutic applications. Moreover, it has been shown to have a favorable pharmacokinetic profile and can be administered orally, making it a convenient compound for preclinical studies. However, one of the limitations of 4-APi-ECBM is its lack of selectivity for the α7 nAChR, which may lead to off-target effects and limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on 4-APi-ECBM. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Further studies are needed to fully understand the mechanism of action and potential benefits of 4-APi-ECBM in these conditions. Moreover, there is a need for more selective and potent compounds that can modulate the α7 nAChR, which may lead to the development of more effective therapies for these disorders. Additionally, the use of 4-APi-ECBM as a tool for studying the α7 nAChR and its function in the brain is an area of ongoing research.

Synthesemethoden

The synthesis of 4-APi-ECBM involves a multistep process that starts with the reaction between 1-ethylcyclobutanecarboxylic acid and thionyl chloride to form 1-ethylcyclobutanecarbonyl chloride. This intermediate is then reacted with 4-aminopiperidine to form the corresponding amide, which is subsequently reduced with lithium aluminum hydride to yield 4-APi-ECBM. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

4-APi-ECBM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance cognitive function, improve memory, and alleviate symptoms of cognitive impairment in animal models. Moreover, it has been demonstrated to have neuroprotective effects, reduce inflammation, and promote synaptic plasticity.

Eigenschaften

IUPAC Name

(4-aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-2-12(6-3-7-12)11(15)14-8-4-10(13)5-9-14/h10H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYVLANIOGJFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)C(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)(1-ethylcyclobutyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.